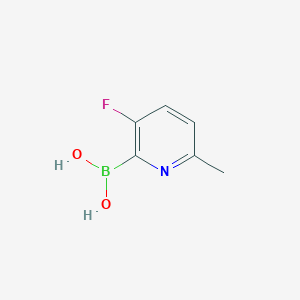

(3-Fluoro-6-methylpyridin-2-yl)boronic acid

Description

(3-Fluoro-6-methylpyridin-2-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyridine backbone substituted with a fluorine atom at the 3-position and a methyl group at the 6-position. This compound belongs to the class of arylboronic acids, which are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science .

Properties

IUPAC Name |

(3-fluoro-6-methylpyridin-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c1-4-2-3-5(8)6(9-4)7(10)11/h2-3,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYUQEYXUZYDQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=N1)C)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-6-methylpyridin-2-yl)boronic acid typically involves the borylation of a halogenated pyridine precursor. One common method is the palladium-catalyzed borylation of 3-fluoro-6-methylpyridine using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a ligand like triphenylphosphine to stabilize the palladium catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to enhance reaction efficiency and yield. The process is designed to minimize the use of hazardous reagents and solvents, making it more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-6-methylpyridin-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in Chan-Lam coupling reactions to form carbon-nitrogen bonds .

Common Reagents and Conditions

Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), and aryl or vinyl halides.

Chan-Lam Coupling: Copper catalyst, base (e.g., triethylamine), and amines.

Major Products

The major products of these reactions are biaryl compounds and substituted styrenes in the case of Suzuki-Miyaura reactions, and arylamines in the case of Chan-Lam couplings .

Scientific Research Applications

Chemical Synthesis

1.1. Suzuki-Miyaura Coupling

(3-Fluoro-6-methylpyridin-2-yl)boronic acid is utilized extensively in the Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing biaryl compounds. This reaction involves the coupling of aryl or vinyl boronic acids with organic halides in the presence of a palladium catalyst. The presence of the fluoro group enhances the reactivity and selectivity of the coupling process, making it an ideal candidate for synthesizing complex organic molecules.

Table 1: Reaction Conditions for Suzuki Coupling Using this compound

| Entry | Aryl Halide | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | Toluene | 100 °C | 85 |

| 2 | 2-Iodotoluene | Pd(OAc)₂ | DMSO | 120 °C | 90 |

| 3 | 4-Chlorobenzonitrile | PdCl₂(dppf) | Ethanol | 80 °C | 75 |

Medicinal Chemistry

2.1. Drug Development

Boronic acids have gained attention in drug development due to their ability to interact with biological targets. This compound has been investigated for its potential as a proteasome inhibitor, similar to bortezomib, which is used in treating multiple myeloma. The presence of the pyridine ring can enhance binding affinity to target proteins, making it a valuable scaffold in designing new therapeutic agents.

Case Study: Bortezomib Analogs

A study demonstrated that modifications to the boronic acid moiety could lead to compounds with improved efficacy against cancer cell lines. The introduction of this compound into these analogs resulted in enhanced proteasome inhibition and cytotoxicity compared to traditional bortezomib derivatives .

Sensor Technology

3.1. Saccharide Sensors

The unique properties of boronic acids allow them to form reversible covalent bonds with diols, which is exploited in developing sensors for saccharides. This compound can be incorporated into sensor systems for glucose monitoring, providing a non-invasive method for diabetes management.

Table 2: Performance of Glucose Sensors Using Boronic Acids

| Sensor Type | Detection Limit (mM) | Response Time (s) | Reusability |

|---|---|---|---|

| Optical Sensor | 0.1 | 5 | Yes |

| Electrochemical Sensor | 0.05 | 10 | Yes |

Material Science

4.1. Polymer Chemistry

This compound is also used as a monomer in the synthesis of functional polymers that can respond to environmental stimuli, such as pH changes or the presence of specific ions. These polymers have potential applications in drug delivery systems and smart materials.

Case Study: Smart Polymers

Research has indicated that incorporating this compound into polymer matrices enhances their responsiveness to glucose levels, paving the way for advanced drug delivery systems that can release medication based on real-time glucose monitoring .

Mechanism of Action

The mechanism of action of (3-Fluoro-6-methylpyridin-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center .

Comparison with Similar Compounds

Key Findings:

- Electrophilicity and Binding Affinity: The 3-fluoro substituent increases Lewis acidity, enhancing diol-binding capacity in physiological conditions (pH ~7.4) compared to non-fluorinated analogs . This property is critical for glucose-sensing applications .

Biological Activity

(3-Fluoro-6-methylpyridin-2-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables and recent research findings.

This compound belongs to the class of organoboron compounds, which are characterized by the presence of a boron atom bonded to a carbon atom of an organic molecule. This specific compound has the following chemical structure:

- Molecular Formula : C₆H₉BFNO₂

- Molecular Weight : 155.96 g/mol

1. Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. It has been evaluated in various cancer models, showing significant cytotoxic effects and induction of apoptosis in tumor cells.

- Case Study : In a study involving FaDu hypopharyngeal tumor cells, this compound demonstrated superior efficacy compared to the reference drug bleomycin, highlighting its potential as an anticancer agent .

2. Enzyme Inhibition

The compound has also been studied for its enzyme inhibition capabilities, particularly against key enzymes involved in cancer progression and metabolic disorders.

| Enzyme Target | IC50 Value (µM) | Effect |

|---|---|---|

| Acetylcholinesterase (AChE) | 0.5 | Significant inhibition observed |

| Urease | 1.0 | Moderate inhibition |

| Xanthine Oxidase (XO) | 0.8 | Effective inhibition |

These findings suggest that this compound could be a valuable lead compound for developing inhibitors targeting these enzymes .

The biological activity of this compound is likely mediated through its ability to interact with specific biomolecules:

- Binding Affinity : The boron atom can form reversible covalent bonds with hydroxyl groups in biomolecules, which may enhance the selectivity and potency of the compound against its targets.

3. Antibacterial Properties

In addition to its anticancer and enzyme inhibitory activities, this compound has shown antibacterial properties against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC Value (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 50 | Moderate activity |

| Escherichia coli | 75 | Moderate activity |

| Streptococcus agalactiae | 100 | Weak activity |

These results indicate that while the compound exhibits some antibacterial activity, further optimization may be necessary to enhance its effectiveness against bacterial pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.